molecular formula C11H9BrO3 B2584958 1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone CAS No. 454473-82-6

1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone

Cat. No. B2584958
CAS RN: 454473-82-6
M. Wt: 269.094
InChI Key: FHXKRWORVHLLEX-UHFFFAOYSA-N
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Description

“1-(7-Bromo-5-Methoxy-1-Benzofuran-2-Yl)-1-Ethanone” is a chemical compound with the CAS Number: 454473-82-6 . It has a molecular weight of 269.09 . The IUPAC name for this compound is 1-(7-bromo-5-methoxy-1-benzofuran-2-yl)ethanone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H9BrO3/c1-6(13)10-4-7-3-8(14-2)5-9(12)11(7)15-10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a melting point range of 123-125 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and reduction of benzofuran derivatives, focusing on novel synthesis methods that include halogen or nitro groups in the benzofuran ring. These studies have led to the development of compounds with potential applications in various fields, such as materials science and pharmaceuticals. For example, Kwiecień and Szychowska (2006) synthesized 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones, highlighting their synthetic pathway and potential utility in further chemical applications (H. Kwiecień & M. Szychowska, 2006).

Optoelectronic Applications

The optoelectronic properties of benzofuran derivatives have been examined, revealing their suitability for use in electronic and optoelectronic devices. Coskun, Gunduz, and Coskun (2019) conducted a study on benzofuran substituted chalcone derivatives, analyzing their UV spectra, mass extinction, band structure, and optical properties. This research suggests the potential of these compounds in the development of materials for electronic applications (D. Coskun, B. Gunduz & M. Coskun, 2019).

Biological Activities

Several studies have explored the antimitotic and antimicrobial activities of benzofuran derivatives. Umesha, Sowbhagy, and Basavaraju (2018) synthesized new benzofuran linked tetralones and evaluated their antimitotic activity, highlighting the potential of these compounds in biological applications, particularly in cancer research (B. Umesha, A. Sowbhagy & Y. Basavaraju, 2018).

Material Science and Polymer Chemistry

Research into the synthesis and characterization of novel polymers containing benzofuran groups has also been conducted. Koca, Kurt, Kırılmış, and Aydogdu (2012) synthesized a novel methacrylate monomer containing a benzofuran side group and studied its polymerization, glass transition temperature, and thermal degradation kinetics. This work demonstrates the potential of benzofuran derivatives in the development of new polymeric materials with specific thermal and physical properties (M. Koca, A. Kurt, C. Kırılmış & Y. Aydogdu, 2012).

properties

IUPAC Name

1-(7-bromo-5-methoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6(13)10-4-7-3-8(14-2)5-9(12)11(7)15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXKRWORVHLLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963778
Record name 1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4723-94-8
Record name 1-(7-Bromo-5-methoxy-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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